molecular formula C14H17N3O B1369039 7-Methoxy-4-(piperazin-1-yl)quinoline CAS No. 4038-97-5

7-Methoxy-4-(piperazin-1-yl)quinoline

Cat. No.: B1369039
CAS No.: 4038-97-5
M. Wt: 243.3 g/mol
InChI Key: UROPJUHDMCQLHY-UHFFFAOYSA-N
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Description

7-Methoxy-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol It is a quinoline derivative, characterized by the presence of a methoxy group at the 7th position and a piperazine ring at the 4th position of the quinoline core structure

Scientific Research Applications

7-Methoxy-4-(piperazin-1-yl)quinoline has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline typically involves the reaction of 7-methoxyquinoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, tetrahydroquinoline derivatives from reduction, and various substituted quinoline derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may interact with DNA or proteins, leading to the inhibition of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxy-4-(piperazin-1-yl)quinoline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group at the 7th position. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various research applications .

Properties

IUPAC Name

7-methoxy-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPJUHDMCQLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589211
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-97-5
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
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